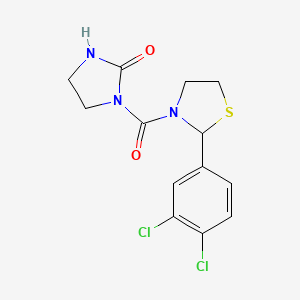

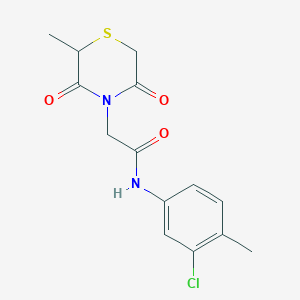

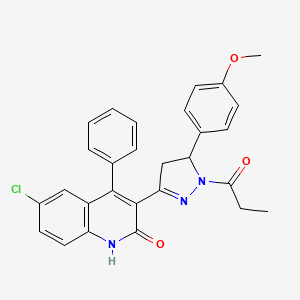

![molecular formula C21H23N3OS B2770430 4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-37-8](/img/structure/B2770430.png)

4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through N-alkylation . This involves the reaction of a piperazine derivative with an appropriate alkylating agent .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques such as NMR and MS can provide information about the compound’s molecular weight, polarity, and other properties .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research indicates that benzothiazole derivatives exhibit variable and modest antimicrobial activity against a range of bacteria and fungi. Notably, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated antimicrobial effects, with specific focus on their structure-activity relationship and the potential for novel therapeutic applications (Patel et al., 2011; Patel & Agravat, 2007). Additionally, new benzothiazoles were synthesized and evaluated for their antimicrobial properties, emphasizing the ongoing interest in developing benzothiazole-based agents with improved antimicrobial efficacy (Al-Talib et al., 2016).

Anticancer Activity

A series of benzothiazole and benzoxazole derivatives were synthesized and evaluated for their antitumor activities against human breast cancer cell lines. Compounds with N-methyl piperazinyl substitution demonstrated potent inhibitory activity, showcasing the potential of benzothiazole derivatives in cancer therapy (Abdelgawad et al., 2013). This highlights the versatility of benzothiazole derivatives in targeting various cancer types through molecular interactions with key receptors.

Enzyme Inhibition for Therapeutic Applications

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties. Some compounds exhibited inhibitory effects comparable to Donepezil, suggesting their potential as therapeutic agents in conditions where enzyme inhibition is beneficial (Mohsen et al., 2014).

Structural and Spectral Characterization

The structural and spectral characterization of these compounds provides insights into their potential mechanisms of action and pharmacological activities. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offer a foundation for understanding the molecular basis of their biological activities and for the development of new derivatives with enhanced properties (Faizi et al., 2016).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been found to exhibit affinity towards d2 and 5-ht2a receptors .

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be inferred that the compound might interact with its targets (such as d2 and 5-ht2a receptors) and induce changes that could lead to its biological effects .

Biochemical Pathways

It can be speculated that, given its potential interaction with d2 and 5-ht2a receptors, it might influence dopaminergic and serotonergic pathways .

Result of Action

Based on the potential targets, it can be speculated that the compound might modulate neurotransmission, leading to potential therapeutic effects .

Propriétés

IUPAC Name |

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-2-17-9-6-10-18-20(17)22-21(26-18)24-13-11-23(12-14-24)19(25)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOTSBEOCNTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

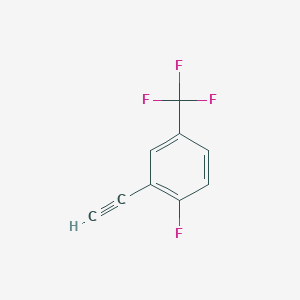

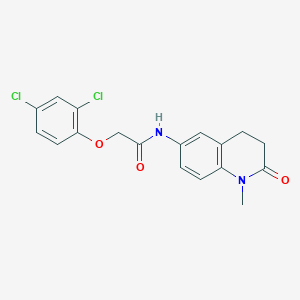

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

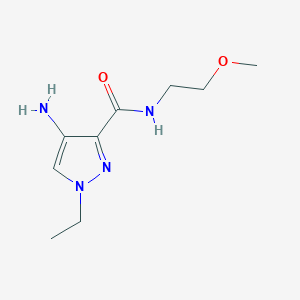

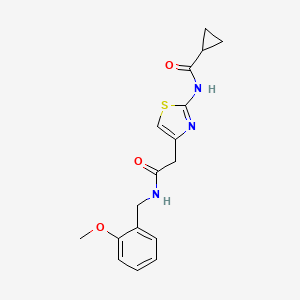

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)

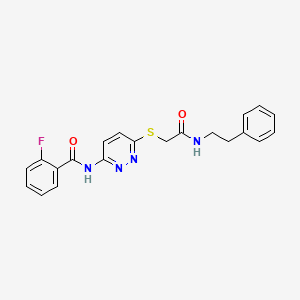

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)

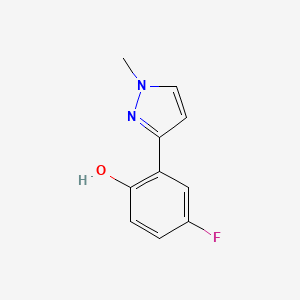

![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)